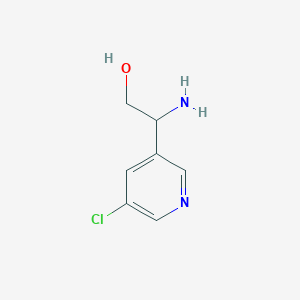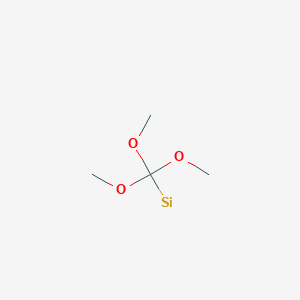
(Trimethoxysilyl)methane;Methyltrimethoxysilane; Methyltrimethyloxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless, free-flowing liquid commonly used as a crosslinker in the preparation of polysiloxane polymers . This compound is notable for its role in creating hydrophobic surfaces and enhancing the mechanical properties of materials.
Métodos De Preparación
Methyltrimethoxysilane is typically synthesized from methyltrichlorosilane and methanol through an alcoholysis reaction. The reaction proceeds as follows :
[ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ]
This reaction is usually carried out under controlled conditions to ensure the complete conversion of methyltrichlorosilane to methyltrimethoxysilane. Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction parameters to optimize yield and purity .
Análisis De Reacciones Químicas
Methyltrimethoxysilane undergoes various chemical reactions, including hydrolysis and condensation. The hydrolysis of methyltrimethoxysilane can proceed under both acidic and basic conditions, leading to the formation of silanols and eventually polysiloxanes . The general reaction for hydrolysis is:
[ \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_3 + 3 \text{CH}_3\text{OH} ]
Under acidic conditions, the rate of hydrolysis decreases with each successive step, while under basic conditions, the rate increases . Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols and polysiloxanes.
Aplicaciones Científicas De Investigación
Methyltrimethoxysilane has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organosilicon compounds and as a crosslinker in the preparation of polysiloxane polymers . In biology and medicine, it is used to create hydrophobic surfaces on medical devices and implants, enhancing their biocompatibility and reducing the risk of infection . In industry, methyltrimethoxysilane is used in the production of coatings, adhesives, and sealants, providing improved mechanical properties and durability .
Mecanismo De Acción
The mechanism of action of methyltrimethoxysilane involves its hydrolysis and condensation reactions, leading to the formation of silanols and polysiloxanes. These reactions occur through nucleophilic attack on the silicon atom, resulting in the displacement of methoxy groups and the formation of silanol groups . The silanol groups can further condense to form polysiloxane networks, which contribute to the compound’s crosslinking properties and its ability to enhance the mechanical strength of materials .
Comparación Con Compuestos Similares
Methyltrimethoxysilane is similar to other organosilicon compounds such as octyltrimethoxysilane and hexamethyldisilazane. it is unique in its ability to form smaller gel pores and its chemical stability in various solutions . Other similar compounds include phenyltrimethoxysilane, vinyltrimethoxysilane, and 3-mercaptopropyltrimethoxysilane, each with distinct properties and applications .
Propiedades
Fórmula molecular |
C4H9O3Si |
|---|---|
Peso molecular |
133.20 g/mol |
InChI |
InChI=1S/C4H9O3Si/c1-5-4(8,6-2)7-3/h1-3H3 |
Clave InChI |
ZHERPVLBGALJPP-UHFFFAOYSA-N |
SMILES canónico |
COC(OC)(OC)[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-butan-2-yl-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B14789106.png)
![2-[4-Chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14789108.png)
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14789116.png)
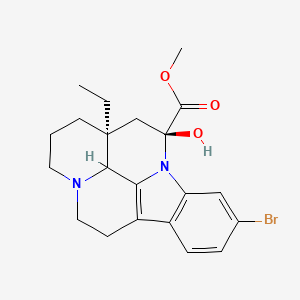
![2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14789125.png)
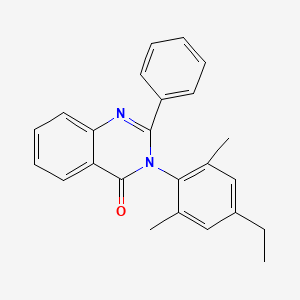
![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]-](/img/structure/B14789133.png)
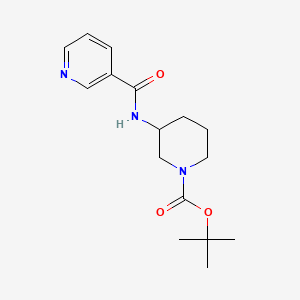
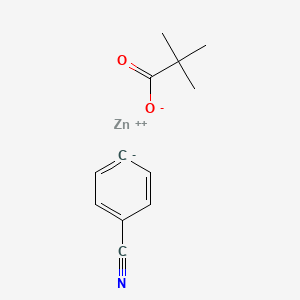
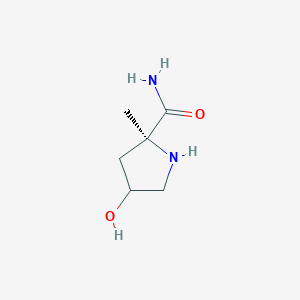
![[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14789164.png)
![4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14789167.png)
![2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14789174.png)
